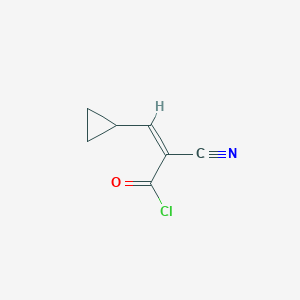
N-(4,5-diphenylthiazol-2-yl)isoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Isoxazole derivatives can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular structure of isoxazole derivatives has been analyzed using various techniques such as IR, 1H NMR, 13C NMR, CHN analysis, and single-crystal X-ray Crystallography . Density Functional Theory (DFT) analysis has been used to study the electronic structure of molecules and analysis of chemical reactivity descriptors .Chemical Reactions Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . Nevertheless, the most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives have been analyzed using Density Functional Theory (DFT) analysis . This includes the study of the electronic structure of molecules and analysis of chemical reactivity descriptors such as hardness, Mulliken electronegativity, chemical potential, and electrophilicity .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity in Dyeing and Antitumor Applications
N-(4,5-diphenylthiazol-2-yl)isoxazole-5-carboxamide and its derivatives have been explored for their potential in various scientific applications, including the synthesis of novel arylazothiazole disperse dyes containing selenium. These dyes have been applied to polyester fibers, showing promising color characteristics and fastness properties. Additionally, they exhibit high efficiency in vitro for their antioxidant activity, antitumor activity against Ehrlich ascites carcinoma cell line, and antimicrobial activity against various pathogenic bacteria and fungi (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Antitumor Properties and Synthesis of Novel Compounds
Research has also delved into the synthesis of novel compounds for potential antitumor applications. For instance, the interaction of certain compounds with alkyl and aryl isocyanates has led to the development of novel broad-spectrum antitumor agents. These compounds have shown curative activity against leukemia in laboratory settings (Stevens et al., 1984).
Synthesis of Non-Natural Amino Acids and Potential Anticancer Agents
Another significant application is the synthesis of non-natural amino acids. Bidentate auxiliaries derived from isoxazole-3-carboxamide and oxazole-4-carboxamide moieties have been used for Pd-catalyzed C(sp(3))-H bond activation, leading to the creation of various γ-substituted non-natural amino acids. This process has potential implications in the development of new pharmaceutical compounds (Pasunooti, Banerjee, Yap, Jiang, & Liu, 2015).
Synthesis and Antibacterial Evaluation
The compound and its derivatives have also been investigated for their antibacterial properties. Novel analogs have been synthesized and tested for their efficacy against various bacterial strains, such as Staphylococcus aureus and Bacillus subtilis. These studies are crucial for the development of new antibacterial agents (Palkar et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c23-18(15-11-12-20-24-15)22-19-21-16(13-7-3-1-4-8-13)17(25-19)14-9-5-2-6-10-14/h1-12H,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCXUAUBMWSCOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2991131.png)

![N-cyclopentyl-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]benzenecarboxamide](/img/structure/B2991135.png)
![3-Formyl-8-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2991137.png)
![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2991138.png)

![N-1,3-benzodioxol-5-yl-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide](/img/structure/B2991140.png)
![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)dimethylamine](/img/structure/B2991141.png)
![3-(2-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2991142.png)
![3-amino-N-(3-methoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2991143.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-pyridazin-3-ylpropanoic acid](/img/structure/B2991144.png)
